(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one
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Overview
Description
(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an amino group on one phenyl ring and a methyl group on the other phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:
Starting Materials: 4-Aminobenzaldehyde and 4-Methylacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems and advanced purification techniques such as column chromatography or crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Catalysts such as acids or bases under reflux conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with various functional groups.
Cyclization: Heterocyclic compounds such as pyrazolines or isoxazoles.
Scientific Research Applications
(2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-Hydroxyphenyl)-3-(4-methylphenyl)-prop-2-EN-1-one: Similar structure but with a hydroxy group instead of an amino group.
(2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-prop-2-EN-1-one: Similar structure but with a methoxy group instead of an amino group.
(2E)-1-(4-Nitrophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one: Similar structure but with a nitro group instead of an amino group.
Uniqueness
The presence of the amino group in (2E)-1-(4-Aminophenyl)-3-(4-methylphenyl)-prop-2-EN-1-one imparts unique chemical and biological properties. The amino group can participate in hydrogen bonding, nucleophilic substitution, and other reactions, making this compound versatile in various chemical transformations and biological interactions.
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,17H2,1H3/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRLAQKXYNXIGJ-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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